molecular formula C10H13NO B8668662 N-(3,5-dimethylphenyl)-N-methylformamide

N-(3,5-dimethylphenyl)-N-methylformamide

Cat. No. B8668662
M. Wt: 163.22 g/mol
InChI Key: DVFYVYBXRXSYNX-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 3,1′-dimethyl-4,5-dihydro-3H,1′H-[,2′]biimidazolyl-2-one (18 mg, 0.10 mmol, 10 mol %), K3PO4 (430 mg, 2.03 mmol), evacuated, backfilled with Ar. 5-Iodo-m-xylene (145 μL, 1.00 mmol), N-methylformamide (72 μL, 1.23 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL) and ethyl acetate (2 mL) were added. A 0.1 mL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 54% yield of N-(3,5-dimethylphenyl)-N-methylformamide.
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
72 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
3,1′-dimethyl-4,5-dihydro-3H,1′H-[,2′]biimidazolyl-2-one
Quantity
18 mg
Type
reactant
Reaction Step Four
Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].I[C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].CCCCCCCCCCCC>C(OCC)(=O)C.[Cu]I.C1(C)C=CC=CC=1>[CH3:16][C:14]1[CH:15]=[C:10]([N:19]([CH3:18])[CH:20]=[O:21])[CH:11]=[C:12]([CH3:17])[CH:13]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
145 μL
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C
Name
Quantity
72 μL
Type
reactant
Smiles
CNC=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
230 μL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
3,1′-dimethyl-4,5-dihydro-3H,1′H-[,2′]biimidazolyl-2-one
Quantity
18 mg
Type
reactant
Smiles
Name
K3PO4
Quantity
430 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)N(C=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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